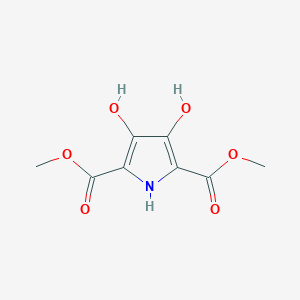

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

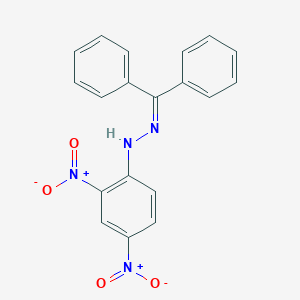

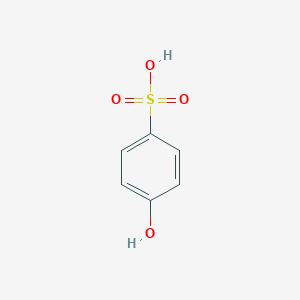

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C8H9NO6 and its molecular weight is 215.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Continuous Flow Synthesis

A study by Drop et al. (2017) highlights the use of continuous flow ring-closing metathesis as an environmentally-friendly route to synthesize 2,5-dihydro-1H-pyrrole-3-carboxylates, a key building block for high-value pyrroles. The study demonstrated the efficiency of dimethyl carbonate as a green solvent under continuous flow conditions, achieving high yield and scalability (Drop et al., 2017).

Molecular Structure and Spectral Analyses

Singh et al. (2013) focused on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their research provided insights into the properties of the compound through quantum chemical calculations and vibrational analysis, indicating potential applications in material science (Singh et al., 2013).

Nucleophilic Addition Reactions

The study by Silaichev et al. (2012) explored the [3 + 3]-nucleophilic addition of acyclic enamino ketones to dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, leading to the synthesis of complex pyrrole derivatives. This method represents a novel approach to accessing bridged heterocyclic systems with potential for further chemical exploration (Silaichev et al., 2012).

Experimental and Computational Studies

Another significant contribution to the field comes from Singh et al. (2014), who conducted an experimental and computational study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their work includes vibrational analysis and DFT studies, suggesting the material's suitability for forming new heterocyclic compounds and potential use in non-linear optical applications (Singh et al., 2014).

Antimicrobial Properties

A study focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives evaluated their in vitro antimicrobial activities. The findings indicate that these compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBGHYMHYWRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369463 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-19-5 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural characteristics of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate?

A1: Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate exhibits a nearly planar molecular structure []. This planarity arises from the arrangement of atoms within the molecule, with minimal deviations from a flat plane. The carbonyl oxygen atoms and the pyrrole nitrogen atom adopt a synperiplanar conformation, meaning they are on the same side of the molecule. []. This specific conformation, along with the observed hydrogen bonding patterns, influences how the molecules pack together in the solid state.

Q2: How is dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate synthesized and utilized in materials science?

A2: While the provided research doesn't detail the specific synthesis of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, it highlights its role as a precursor for synthesizing novel thiophene and pyrrole monomers []. These monomers, in turn, are valuable for producing polymers with unique electrochemical and optical properties []. These polymers find applications in various advanced technologies, including electrochromic devices, organic light-emitting diodes (OLEDs), and sensors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)